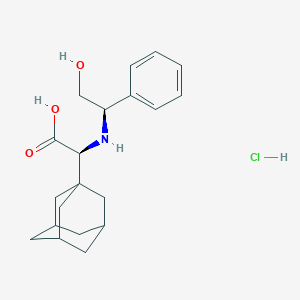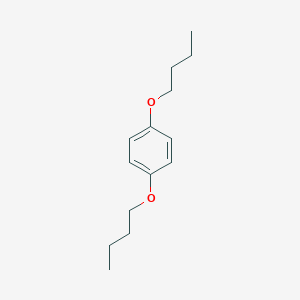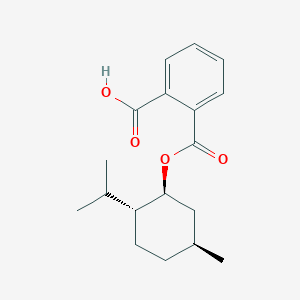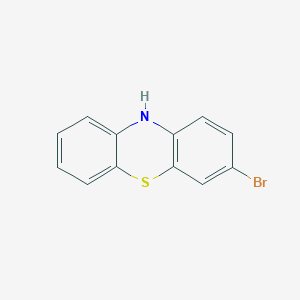
Przewaquinone A
Overview
Description
Przewaquinone A is a lipophilic diterpene quinone that is primarily found in the plant Salvia przewalskii. This compound has garnered significant interest due to its potent inhibitory action on vascular contraction . It is known for its unique chemical structure and biological activities, making it a subject of extensive research in various scientific fields.
Mechanism of Action
Target of Action
Przewaquinone A is a lipophilic diterpene quinone found exclusively in Salvia przewalskii . It has been reported to have a potent inhibitory action on vascular contraction . This suggests that the primary targets of this compound are likely to be proteins or receptors involved in the regulation of vascular contraction.
Biochemical Pathways
It is suggested that this compound may influence the rock2/stat3 signaling pathway . This pathway is known to play a key role in cell migration and Epithelial-Mesenchymal Transition (EMT), which are crucial processes in cancer progression .
Pharmacokinetics
It is known that this compound is a lipophilic compound , which suggests that it may have good bioavailability due to its ability to cross biological membranes.
Result of Action
This compound has been reported to have a potent inhibitory action on vascular contraction . This suggests that the molecular and cellular effects of this compound’s action may include the relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure.
Biochemical Analysis
Biochemical Properties
Przewaquinone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit PIM1, a type of kinase . The nature of these interactions involves the compound entering the PIM1 pocket, thereby triggering multiple interaction effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it potently inhibits PIM1 kinase at nanomolar concentrations . Both this compound and SGI-1776 (a specific PIM1 inhibitor) have been found to inhibit ROCK2/STAT3 signaling in MDA-MB-231 cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a study found that compound 3a, a PEG-przewaquinone A conjugation, can significantly reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, compound 3a was found to reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This suggests that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Przewaquinone A can be synthesized through several steps involving column chromatography and bioassay-guided fractionation methods. The synthetic target compound’s analytic data is identical to that of natural this compound . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) and using various solvents and reagents to achieve the desired purity and concentration .
Industrial Production Methods: The industrial production of this compound involves the extraction from the natural product Salvia przewalskii. The process includes soaking the natural product, followed by separation and purification using high-performance liquid chromatography (HPLC) and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions: Przewaquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that exhibit enhanced biological activities. These derivatives are often used in further scientific research and applications.
Scientific Research Applications
Przewaquinone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying diterpene quinones. In biology, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells . In medicine, this compound is being investigated for its potential therapeutic effects on cardiovascular diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Przewaquinone A is unique compared to other similar compounds due to its specific inhibitory action on vascular contraction and its potent biological activities. Similar compounds include neothis compound, which is also derived from Salvia miltiorrhiza and exhibits cytotoxic activity against various cancer cell lines . Other related compounds include tanshinone I and tanshinone IIA, which are known for their anti-inflammatory and anti-tumor effects .
Similar Compounds
- Neothis compound
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
These compounds share similar structural properties and biological activities, but this compound stands out due to its unique mechanism of action and specific inhibitory effects on vascular contraction.
Properties
IUPAC Name |
1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVTERMWMYLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345818 | |
| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76843-23-7 | |
| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewaquinone A and where is it found?
A1: this compound is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]
Q4: How is this compound typically isolated and purified from plant extracts?
A4: Various chromatographic techniques are employed for the isolation and purification of this compound. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []
Q5: Can you describe the structural characteristics of this compound based on spectroscopic data?
A5: The structure of this compound has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []
Q6: Has the total synthesis of this compound been achieved?
A6: Yes, the total synthesis of this compound has been successfully accomplished. []
Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?
A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, this compound, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []
Q8: Have any studies investigated the potential for this compound to induce or inhibit drug-metabolizing enzymes?
A8: While the provided research does not directly address the effects of this compound on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []
Q9: Are there any known analytical methods for the characterization and quantification of this compound?
A9: Several analytical methods have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)







![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)



